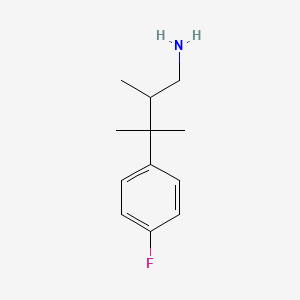
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12F2N2O3 and its molecular weight is 330.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxazole as a Synthetic Intermediate
Oxazoles, including compounds structurally related to N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, are often used as intermediates in synthetic organic chemistry. They can serve as masked forms of activated carboxylic acids, facilitating the synthesis of complex molecules. For instance, oxazoles have been applied in the synthesis of macrolides, a class of natural products with various biological activities. This process involves the photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack to yield the desired macrolide structures (Wasserman et al., 1981).
Activation of Ortho-Leaving Groups
Oxazoles can activate ortho-leaving groups in nucleophilic aromatic substitution reactions. This property allows for the synthesis of biphenyl or terphenyl products from oxazoles substituted with different groups, such as 2-methoxy-, 2-fluoro-, or 2,6-difluorophenyl groups. The oxazole moiety can be converted into functional groups like esters, acids, or amides, offering a versatile approach to unsymmetrical aryl-aryl coupling syntheses (Cram et al., 1987).
Gold-Catalyzed Synthesis of Oxazoles
In gold-catalyzed reactions, oxazoles, including structures similar to this compound, are key intermediates. These reactions utilize a [3 + 2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold catalyst, to efficiently synthesize 2,4-disubstituted oxazoles. The use of bidentate ligands in these reactions can temper the reactivities of in situ-generated gold carbenes, leading to more chemoselective outcomes and the development of novel synthetic methods (Luo et al., 2012).
Structural Motif in Bioactive Compounds
Oxazole rings, such as those in this compound, are frequently found in compounds with potential bioactive properties. While direct studies on this specific compound were not found, related research highlights the importance of the oxazole motif in the development of new therapeutic agents. For example, oxazole-containing compounds have been evaluated for their potential as monoamine oxidase inhibitors, showing significant potency and selectivity (Tzvetkov et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-12-5-2-10(3-6-12)15-9-20-17(24-15)16(22)21-14-7-4-11(18)8-13(14)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUHYBSYVHKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
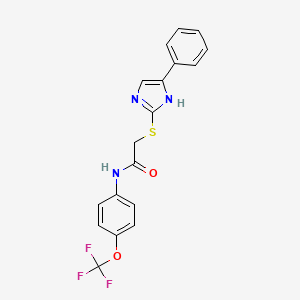
![2-propyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2890896.png)
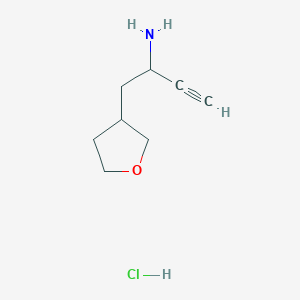
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)
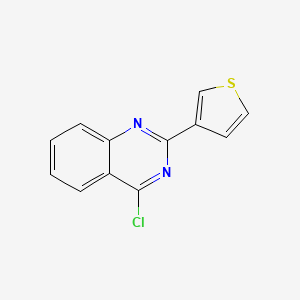
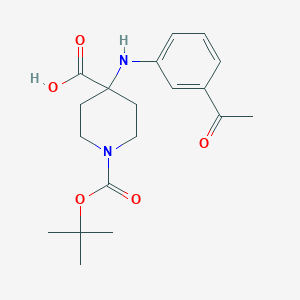
![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)
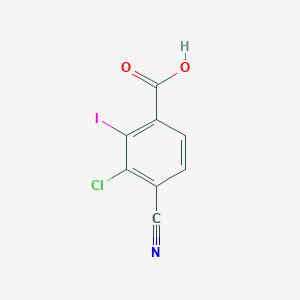
![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)
![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)

